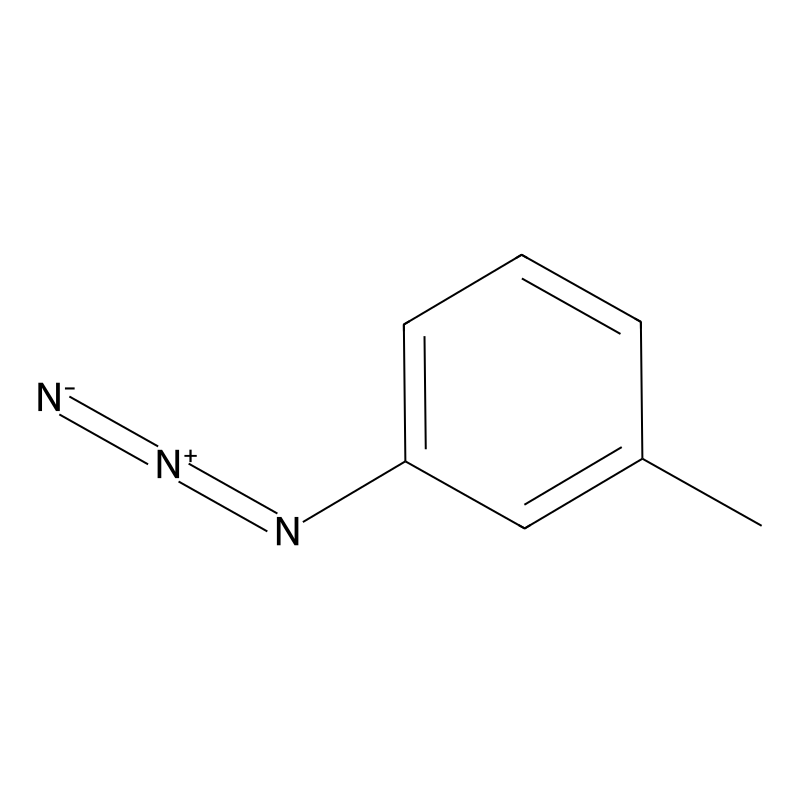

1-Azido-3-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Azido-3-methylbenzene (CAS: 4113-72-8), commonly referred to as m-tolyl azide, is a fundamentally important monosubstituted aryl azide utilized extensively in copper-catalyzed azide-alkyne cycloadditions (CuAAC), nitrene generation, and photoaffinity labeling [1]. As a liquid at standard temperature and pressure, it offers distinct handling and solvation advantages over solid aryl azides. In procurement and material selection, 1-azido-3-methylbenzene is prioritized when a synthesis requires the mild electron-donating properties of a methyl group without the severe steric hindrance associated with ortho-substitution [2]. Its specific meta-substitution pattern provides a highly predictable electronic profile that governs its reactivity in cycloadditions and controls the regioselectivity of its reactive intermediates, making it a critical building block for synthesizing pharmaceutical triazoles and complex heterocyclic scaffolds [3].

References

- [1] Karaki, F., et al. 'Hammett Plot Showing the Correlation between Substituent Electronic Effects and Reaction Yield for Various Aryl Azides.' Chem. Pharm. Bull. (2024).

- [2] Cardillo, P., et al. 'Hazardous N-containing system: Thermochemical and computational evaluation of the intrinsic molecular reactivity of some aryl azides and diazides.' New Journal of Chemistry 32.1 (2008): 174-183.

- [3] Chainikova, E. M., et al. 'Ortho-Cyclization in Asymmetrically Substituted Arylnitroso Oxides.' The Journal of Organic Chemistry 85.16 (2020): 10813-10822.

Substituting 1-azido-3-methylbenzene with its close isomers—such as 1-azido-4-methylbenzene (p-tolyl azide) or 1-azido-2-methylbenzene (o-tolyl azide)—fundamentally alters reaction kinetics, intermediate stability, and product distribution. The ortho-isomer introduces severe steric hindrance adjacent to the azide moiety, which not only suppresses cycloaddition rates but also lowers the thermal decomposition threshold due to anchimeric assistance during nitrogen extrusion [1]. Conversely, the para-isomer changes the electronic resonance contribution of the methyl group, which critically shifts the regioselectivity of downstream radical or nitroso oxide intermediates from a favored cis/syn pathway to a cis/anti pathway [2]. Furthermore, reverting to unsubstituted phenyl azide eliminates the inductive electron-donating effect of the meta-methyl group, reducing the nucleophilicity of the azide and altering the lipophilicity of the final triazole pharmacophore, thereby compromising both yield and application-specific performance [3].

References

- [1] Cardillo, P., et al. 'Hazardous N-containing system: Thermochemical and computational evaluation of the intrinsic molecular reactivity of some aryl azides and diazides.' New Journal of Chemistry 32.1 (2008): 174-183.

- [2] Chainikova, E. M., et al. 'Ortho-Cyclization in Asymmetrically Substituted Arylnitroso Oxides.' The Journal of Organic Chemistry 85.16 (2020): 10813-10822.

- [3] Karaki, F., et al. 'Hammett Plot Showing the Correlation between Substituent Electronic Effects and Reaction Yield for Various Aryl Azides.' Chem. Pharm. Bull. (2024).

Regiocontrol in Photooxidation and Nitrile Oxide Formation

During photooxidation in acetonitrile, aryl azides form transient nitroso oxides that undergo unimolecular consumption via ortho-cyclization. For 1-azido-3-methylbenzene, this ortho-cyclization proceeds specifically via the cis/syn form of the nitroso oxide, achieving a regioselectivity of 91% [1]. In stark contrast, shifting the methyl or electron-donating substituent to the para position (e.g., para-methoxy or para-methyl analogs) fundamentally alters the stereoelectronic environment, forcing the cyclization to occur via the cis/anti form [1]. This quantitative difference in intermediate geometry dictates the structure of the resulting nitrile oxides.

| Evidence Dimension | Regioselectivity of nitroso oxide ortho-cyclization |

| Target Compound Data | 91% regioselectivity via the cis/syn form |

| Comparator Or Baseline | Para-substituted analogs favor the cis/anti form |

| Quantified Difference | Shift from predominantly cis/syn (91%) to cis/anti geometry |

| Conditions | Photooxidation in acetonitrile followed by unimolecular ortho-cyclization |

This highly predictable 91% regioselectivity minimizes unwanted isomers when trapping nitrile oxides for [3+2] cycloadditions, directly reducing downstream purification costs for 1,2,4-oxadiazole synthesis.

Thermal Decomposition Profile and Process Safety

The positional isomerism of the methyl group significantly impacts the thermal stability and decomposition energetics of tolyl azides. Differential Scanning Calorimetry (DSC) and C80 calorimetry studies demonstrate that 1-azido-2-methylbenzene (o-tolyl azide) exhibits a unique, lower-temperature decomposition profile driven by anchimeric assistance, leading to early nitrogen extrusion and carbazole-type formation [1]. 1-Azido-3-methylbenzene (m-tolyl azide), lacking this ortho-steric interaction, exhibits a more stable thermal profile with distinct decomposition enthalpies and onset temperatures compared to both the ortho- and para-isomers [1]. This absence of anchimeric assistance prevents premature, hazardous nitrogen release during high-temperature processing.

| Evidence Dimension | Thermal decomposition mechanism and stability |

| Target Compound Data | Stable decomposition profile without anchimeric assistance |

| Comparator Or Baseline | o-Tolyl azide exhibits premature decomposition driven by ortho-anchimeric assistance |

| Quantified Difference | Elimination of the low-energy anchimeric decomposition pathway present in ortho-isomers |

| Conditions | Thermal analysis via DSC and C80 calorimetry under nitrogen |

For industrial scale-up, the absence of ortho-anchimeric assistance provides a wider and safer thermal processing window for cycloadditions before catastrophic nitrogen extrusion occurs.

Electronic Modulation in Sterically Hindered CuAAC Reactions

The meta-methyl group provides a specific electronic modulation that fine-tunes the nucleophilicity of the azide in copper-catalyzed azide-alkyne cycloadditions (CuAAC). In comparative studies using sterically hindered exo-alkyne substrates under unoptimized standard conditions, 1-azido-3-methylbenzene successfully yielded 19% of the target 1,4-disubstituted triazole, whereas electron-poor comparators like 4-chlorophenyl azide failed completely, yielding 0% [1]. The reactivity of 1-azido-3-methylbenzene strictly correlates with Hammett plot projections for meta-alkyl substituents, providing a predictable balance between the hyper-reactivity of electron-rich azides and the sluggishness of electron-deficient ones [1].

| Evidence Dimension | CuAAC yield with sterically hindered substrates |

| Target Compound Data | 19% yield under unoptimized baseline conditions |

| Comparator Or Baseline | 4-chlorophenyl azide yielded 0% under identical conditions |

| Quantified Difference | 19% absolute yield increase in hindered systems |

| Conditions | CuAAC with sterically demanding exo-alkynes |

Buyers synthesizing complex, sterically hindered triazole libraries can rely on the meta-methyl group to provide sufficient electronic activation where electron-withdrawing substituents completely stall the reaction.

Synthesis of 1,2,4-Oxadiazole Scaffolds via Photooxidation

Due to its highly predictable 91% cis/syn ortho-cyclization regioselectivity, this compound is the optimal precursor for generating transient nitrile oxides. It is prioritized over para-substituted azides when high isomeric purity is required in subsequent [3+2] cycloadditions with nitriles [1].

Scale-Up of Triazole-Based Pharmaceutical Intermediates

In industrial CuAAC processes, 1-azido-3-methylbenzene is selected over 1-azido-2-methylbenzene because it avoids the ortho-anchimeric assistance that lowers the thermal decomposition threshold, thereby offering a safer processing window during large-scale heating [2].

Construction of Sterically Hindered 1,4-Disubstituted Triazoles

When conjugating bulky or electronically deactivated alkynes, the meta-methyl group provides the necessary inductive activation to drive the click reaction forward, making it a reliable choice where electron-poor aryl azides fail to react [3].

References

- [1] Chainikova, E. M., et al. 'Ortho-Cyclization in Asymmetrically Substituted Arylnitroso Oxides.' The Journal of Organic Chemistry 85.16 (2020): 10813-10822.

- [2] Cardillo, P., et al. 'Hazardous N-containing system: Thermochemical and computational evaluation of the intrinsic molecular reactivity of some aryl azides and diazides.' New Journal of Chemistry 32.1 (2008): 174-183.

- [3] Karaki, F., et al. 'Hammett Plot Showing the Correlation between Substituent Electronic Effects and Reaction Yield for Various Aryl Azides.' Chem. Pharm. Bull. (2024).

XLogP3

GHS Hazard Statements

H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

Explore Compound Types